molecular formula C11H12N2OS B289624 3-methyl-4-thioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carbaldehyde

3-methyl-4-thioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carbaldehyde

Cat. No. B289624
M. Wt: 220.29 g/mol
InChI Key: OHFUCZDYOBISQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-4-thioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carbaldehyde, also known as MTBD, is a heterocyclic organic compound. It belongs to the benzodiazepine family and has a thioxo group at position 4. MTBD is a versatile compound and has been used in various scientific research applications.

Mechanism of Action

The mechanism of action of 3-methyl-4-thioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carbaldehyde is not fully understood. However, it is believed to act as a GABA receptor agonist, which leads to an increase in GABAergic neurotransmission. This results in a sedative effect, which has been studied for its potential use in the treatment of anxiety and insomnia.
Biochemical and Physiological Effects:
3-methyl-4-thioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carbaldehyde has been shown to have a sedative effect on the central nervous system. It has also been shown to have anxiolytic and anticonvulsant effects. Additionally, 3-methyl-4-thioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carbaldehyde has been studied for its potential use in the treatment of cancer and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

3-methyl-4-thioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carbaldehyde has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its various applications. However, there are also some limitations to its use. 3-methyl-4-thioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carbaldehyde has a short half-life, which can make it difficult to study its effects over a prolonged period. Additionally, 3-methyl-4-thioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carbaldehyde can be toxic at high doses, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 3-methyl-4-thioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carbaldehyde. One potential direction is the development of new metal complexes using 3-methyl-4-thioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carbaldehyde as a ligand. These complexes could be studied for their biological activities, including their potential use in the treatment of cancer and other diseases. Another potential direction is the study of the biochemical and physiological effects of 3-methyl-4-thioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carbaldehyde in animal models. This could provide further insight into its potential use in the treatment of anxiety, insomnia, and other diseases. Finally, the development of new derivatives of 3-methyl-4-thioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carbaldehyde could also be explored, with the goal of improving its pharmacological properties and reducing its toxicity.

Synthesis Methods

3-methyl-4-thioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carbaldehyde can be synthesized by the reaction of 2-aminobenzophenone with thioacetamide in the presence of acetic acid. The reaction yields a yellow crystalline powder, which can be purified by recrystallization.

Scientific Research Applications

3-methyl-4-thioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carbaldehyde has been extensively used in scientific research for its various applications. It has been used as a ligand in the synthesis of metal complexes, which have been studied for their biological activities. 3-methyl-4-thioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carbaldehyde has also been used as a building block in the synthesis of other benzodiazepine derivatives. Additionally, 3-methyl-4-thioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carbaldehyde has been studied for its potential use in the treatment of various diseases, including cancer and Alzheimer's disease.

properties

Molecular Formula

C11H12N2OS

Molecular Weight

220.29 g/mol

IUPAC Name

3-methyl-2-sulfanylidene-3,4-dihydro-1H-1,5-benzodiazepine-5-carbaldehyde

InChI

InChI=1S/C11H12N2OS/c1-8-6-13(7-14)10-5-3-2-4-9(10)12-11(8)15/h2-5,7-8H,6H2,1H3,(H,12,15)

InChI Key

OHFUCZDYOBISQU-UHFFFAOYSA-N

SMILES

CC1CN(C2=CC=CC=C2NC1=S)C=O

Canonical SMILES

CC1CN(C2=CC=CC=C2NC1=S)C=O

Origin of Product

United States

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